1-(4-Methylpiperazin-1-yl)propan-2-ol
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Description
1-(4-Methylpiperazin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPPO and has a molecular formula of C8H18N2O. MPPO is a white crystalline powder that is soluble in water and other common solvents.
Scientific Research Applications
Crystal Structures of New Olanzapine Solvates
Bojarska, Maniukiewicz, and Sieroń (2013) investigated the crystal structures of new solvates of olanzapine, a compound closely related to 1-(4-Methylpiperazin-1-yl)propan-2-ol. They studied olanzapine in combination with acetic acid, propan-2-ol, and propan-2-one, revealing similarities in molecular conformation and crystal structures sustained through hydrogen-bonding networks. This research contributes to the understanding of olanzapine solvates' crystallography, aiding in pharmaceutical formulations and stability studies (Bojarska, Maniukiewicz, & Sieroń, 2013).
Synthesis for α1 Receptor Antagonism
Hon (2013) describes the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, aiming to develop compounds with α1 receptor antagonistic activity. This research is significant in the field of medicinal chemistry, as it provides a method to synthesize derivatives that could potentially serve as α1 receptor antagonists, which are important in treating conditions like hypertension (Hon, 2013).
Src Kinase Inhibitory and Anticancer Activities
Sharma et al. (2010) synthesized 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and evaluated them as Src kinase inhibitors with potential anticancer activities. One of the derivatives, featuring the 4-methylpiperazin-1-yl group, showed significant inhibition of breast carcinoma cells, highlighting the potential of these compounds in cancer therapy (Sharma et al., 2010).
Molecular Docking and Bioactivity Analysis
Xu et al. (2016) conducted a study on arylpiperazine derivatives, including (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, focusing on their binding mechanisms with α1A-adrenoceptors. The research provided insights into the conformational analysis, molecular docking, and potential for drug design, especially in targeting adrenoceptors for therapeutic purposes (Xu et al., 2016).
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAFNJDUSMKKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4223-94-3 |
Source
|
Record name | 1-(4-methylpiperazin-1-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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